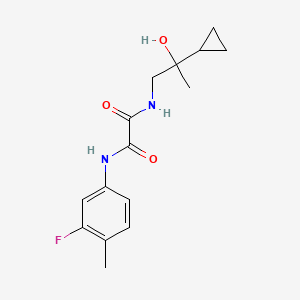

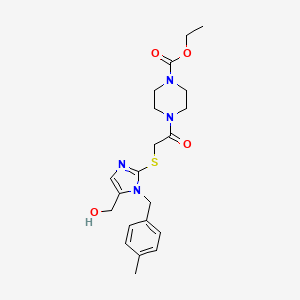

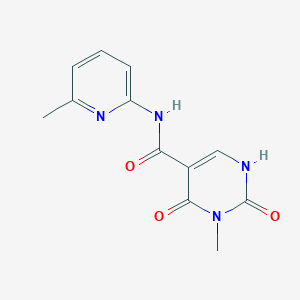

![molecular formula C19H13BrN4O B2879852 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 1797729-65-7](/img/structure/B2879852.png)

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .科学的研究の応用

Synthesis and Structure Elucidation

Researchers have developed novel synthetic pathways for imidazo[1,2-a]pyridine derivatives, leveraging their potential as inhibitors of biological targets. A study outlined the synthesis and structure elucidation of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. This work involved systematic approaches, including condensation and alkylation reactions, followed by characterization through NMR spectroscopy and X-ray crystallography. Theoretical calculations were performed using DFT methods, and molecular docking studies highlighted the binding affinity of these compounds to the target enzyme (Zainab Jabri et al., 2023).

Medicinal Relevance

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. A review emphasized the importance of the imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents, detailing various derivatives' research findings and potential for synthesizing new therapeutic agents (A. Deep et al., 2016).

Catalytic Applications

The synthesis of imidazo[1,2-a]pyridines has been facilitated by innovative catalytic methods. One study showcased the use of Indium(III) bromide for the first time in a one-pot synthesis from 2-aminopyridine, aldehydes, and alkynes, highlighting the efficiency of InBr3 in activating both alkyne and imine derived from aryl aldehyde and 2-aminopyridine (B. Reddy et al., 2011).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled their potential as antiprotozoal agents. These studies involve the synthesis of compounds through bromination and Suzuki coupling processes, leading to derivatives with strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Mohamed A. Ismail et al., 2004).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The interaction of imidazo[1,2-a]pyridines with their targets often results in changes that contribute to their diverse bioactivity .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic properties .

Result of Action

The diverse bioactivity of imidazo[1,2-a]pyridines suggests that they can induce a range of molecular and cellular changes .

特性

IUPAC Name |

5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIGFQIENMBBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

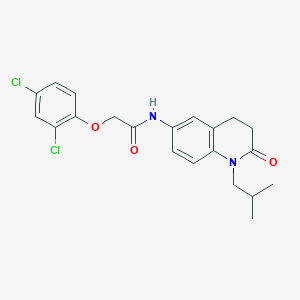

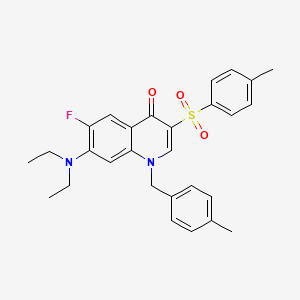

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)

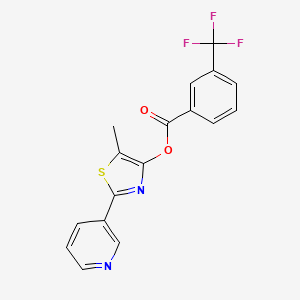

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

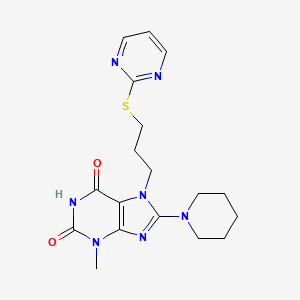

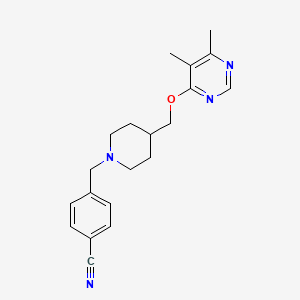

![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)

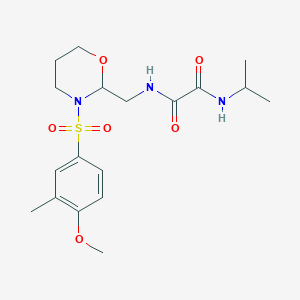

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)